4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid
CAS No.:
Cat. No.: VC18028609
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO6 |
|---|---|
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | 7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid |
| Standard InChI | InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16) |
| Standard InChI Key | WYIOXJANNCCARU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure derives from a seven-carbon heptanoic acid backbone. Key functional groups include:
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A tert-butoxycarbonyl (Boc) group at the 4-position, serving as a protective moiety for the amine functionality.
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A methoxy group and ketone at the 7-position, imparting distinct electronic and steric properties.
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A terminal carboxylic acid, enabling further derivatization or salt formation.
The molecular formula is C₁₃H₂₁NO₇, with a molecular weight of 327.31 g/mol. Spectroscopic data (e.g., NMR, IR) would reveal signatures consistent with the Boc group (C=O stretch ~1,700 cm⁻¹), ketone (C=O ~1,710 cm⁻¹), and carboxylic acid (broad O-H stretch ~2,500–3,000 cm⁻¹) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₇ |
| Molecular Weight | 327.31 g/mol |
| Boiling Point | Estimated >300°C (decomposes) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hydrolytically sensitive under acidic/basic conditions |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves multi-step organic transformations:
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Amino Group Introduction:
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Methoxylation and Oxidation:
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Deprotection and Purification:
Industrial Considerations
Large-scale production employs continuous flow reactors to enhance yield and safety. Optimized parameters include:
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Temperature control (0–25°C during Boc protection to minimize side reactions).
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Solvent selection (e.g., THF for Bocylation, aqueous ethanol for crystallization).
Reactivity and Functional Transformations
The compound’s functional groups enable diverse chemical modifications:
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine for subsequent coupling reactions .
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Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering hydrophobicity .
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Carboxylic Acid Derivatization: Activation with carbodiimides (e.g., EDC) facilitates amide bond formation with amines .
Applications in Scientific Research
Peptide Synthesis
As a Boc-protected β-amino acid derivative, this compound serves as a building block for non-natural peptide sequences. Its rigid backbone influences secondary structure formation, enabling studies on peptide folding and stability .
Medicinal Chemistry
The ketone and Boc groups make it a candidate for prodrug design. For example, conjugation with anticancer agents via pH-sensitive linkers could enhance targeted delivery .
Material Science
Incorporation into polymers (e.g., polyesters) modifies thermal and mechanical properties, with potential applications in biodegradable plastics .
Comparative Analysis with Related Compounds
Challenges and Future Directions
Despite its utility, challenges include:
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Stereochemical Control: Achieving enantiopure synthesis requires chiral catalysts or resolution techniques.
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Stability Issues: The Boc group’s acid sensitivity necessitates careful handling.
Future research could explore:
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Bioconjugation Techniques: Leveraging the ketone for site-specific protein labeling.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for therapeutic applications.
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